molecular formula C8H11F3O6S B14628305 Diethyl (trifluoromethanesulfonyl)propanedioate CAS No. 54007-45-3

Diethyl (trifluoromethanesulfonyl)propanedioate

Cat. No.: B14628305
CAS No.: 54007-45-3
M. Wt: 292.23 g/mol
InChI Key: MPGWOCWFUSALQO-UHFFFAOYSA-N
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Description

Diethyl (trifluoromethanesulfonyl)propanedioate is a chemical compound that belongs to the class of trifluoromethanesulfonyl derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (trifluoromethanesulfonyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with trifluoromethanesulfonyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (trifluoromethanesulfonyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (trifluoromethanesulfonyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (trifluoromethanesulfonyl)propanedioate involves the activation of the trifluoromethanesulfonyl group, which acts as an electron-withdrawing group. This activation facilitates various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (trifluoromethanesulfonyl)propanedioate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly valuable in specific synthetic and catalytic applications .

Properties

CAS No.

54007-45-3

Molecular Formula

C8H11F3O6S

Molecular Weight

292.23 g/mol

IUPAC Name

diethyl 2-(trifluoromethylsulfonyl)propanedioate

InChI

InChI=1S/C8H11F3O6S/c1-3-16-6(12)5(7(13)17-4-2)18(14,15)8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

MPGWOCWFUSALQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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